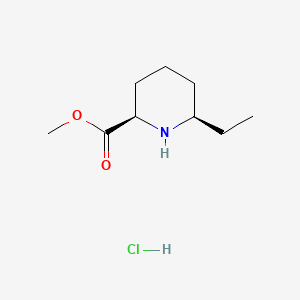
5-(propan-2-yl)oxolan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Propan-2-yl)oxolan-3-amine hydrochloride, also commonly referred to as 5-POAH or 5-POA-HCl, is an organic compound belonging to the family of oxazolines. It is an important intermediate in the synthesis of many pharmaceuticals, including anti-inflammatory and anti-cancer drugs. 5-POAH is also used as a building block in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
The most common applications of 5-POAH are in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of a variety of anti-inflammatory and anti-cancer drugs, as well as in the synthesis of other compounds such as antibiotics and steroids. 5-POAH is also used as a building block in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-POAH is not fully understood. However, it is believed to act as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also believed to act as a building block in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-POAH are not fully understood. However, it is believed to act as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also believed to act as a building block in the synthesis of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-POAH in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively easy to handle and store. The main limitation of using 5-POAH in lab experiments is its high reactivity. It is also susceptible to hydrolysis and oxidation, so it must be handled with care.
Direcciones Futuras
There are a number of potential future directions for 5-POAH research. These include the development of new synthesis methods, the exploration of new applications for 5-POAH, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted on the mechanism of action of 5-POAH and its potential interactions with other compounds. Finally, further research could be conducted on the advantages and limitations of using 5-POAH in lab experiments.
Métodos De Síntesis
5-POAH can be synthesized by a variety of methods, including the Williamson ether synthesis, the alkylation of ethyl chloroacetate, and the condensation of ethyl oxalyl chloride with propylamine. The most common method for synthesizing 5-POAH is the condensation of ethyl oxalyl chloride with propylamine. This method involves combining ethyl oxalyl chloride and propylamine in a solvent such as toluene or chloroform. The reaction is then heated to a temperature of about 80°C for about 2 hours. The reaction is then cooled, and the product is isolated and purified.
Propiedades
IUPAC Name |
5-propan-2-yloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)7-3-6(8)4-9-7;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJOAFJZCVURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)
![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)
![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)

![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)
![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)
![tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate](/img/structure/B6609930.png)

![1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid](/img/structure/B6609941.png)